molecular formula C20H24N2O3S B2577489 N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide CAS No. 1021073-36-8

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide

Cat. No.: B2577489
CAS No.: 1021073-36-8
M. Wt: 372.48
InChI Key: IVNIDVGYWGMCNR-UHFFFAOYSA-N
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Description

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide is a small molecule compound of significant interest in early-stage drug discovery and biological research. While specific literature on this exact analog is limited, its structural framework is closely related to a class of compounds investigated for their potent activity as Protein Arginine Methyltransferase 5 (PRMT5) inhibitors . PRMT5 is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on various substrate proteins, a process implicated in fundamental cellular functions such as transcriptional regulation, RNA splicing, and signal transduction. Due to its role in these processes, PRMT5 has been identified as a promising therapeutic target in various cancers, where its activity is often dysregulated. Compounds featuring the isobutyryl-tetrahydroquinoline scaffold, similar to this one, are designed to selectively bind and inhibit PRMT5, thereby disrupting its methyltransferase activity . This mechanism makes it a valuable chemical probe for researchers studying the role of PRMT5 in disease pathogenesis. Its primary research applications include investigating oncogenic signaling pathways, understanding the consequences of inhibited symmetric dimethylation on histone and non-histone proteins, and evaluating potential anti-proliferative effects in cellular and animal models of cancer. This reagent is intended solely for use in non-clinical, in vitro research to advance the study of epigenetics and targeted cancer therapy.

Properties

IUPAC Name

3-methyl-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S/c1-14(2)20(23)22-11-5-7-16-9-10-17(13-19(16)22)21-26(24,25)18-8-4-6-15(3)12-18/h4,6,8-10,12-14,21H,5,7,11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNIDVGYWGMCNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide typically involves the reaction of 1-isobutyryl-1,2,3,4-tetrahydroquinoline with 3-methylbenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and effects on cell function and signal transduction.

    Medicine: It has potential therapeutic applications, including drug development and disease treatment.

    Industry: The compound is used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The tetrahydroquinoline scaffold is common in medicinal chemistry. Key analogs from include:

Compound Name (Reference) Position 1 Substituent Position 7 Substituent Melting Point (°C) Key Features
Target Compound Isobutyryl 3-Methylbenzenesulfonamide N/A* Bulky acyl group; aromatic sulfonamide
Compound 21 2-Oxo 2-((2,3-Dimethylphenyl)amino)benzamide 220–221 Amide linker; lower steric hindrance
Compound 24 2-Oxo Methanesulfonamide 236–237 Small sulfonamide; higher melting point
Compound IIIa 5-Chloro-8-hydroxy 4-Methoxybenzenesulfonamide N/A Halogenated core; methoxy sulfonamide
  • However, hydrogen-bonding capacity of the sulfonamide and carbonyl groups may counteract this trend .
  • Solubility : The 3-methylbenzenesulfonamide in the target compound likely enhances hydrophobicity compared to methanesulfonamide (Compound 24), reducing aqueous solubility.

Crystallographic and Hydrogen-Bonding Patterns

  • Crystal Packing: Tools like SHELX and Mercury enable analysis of hydrogen-bonding networks. The isobutyryl group’s carbonyl oxygen may form intermolecular H-bonds, while the sulfonamide group participates in both donor (N–H) and acceptor (S=O) interactions, influencing crystal packing and stability .
  • Comparison with Compound 24 : The methanesulfonamide in Compound 24 forms simpler H-bonding motifs, whereas the target’s aromatic sulfonamide may create extended π-stacking interactions.

Biological Activity

N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzenesulfonamide is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C19H26N2O2SC_{19}H_{26}N_{2}O_{2}S, with a molecular weight of approximately 350.49 g/mol. The structure features a tetrahydroquinoline core, which is known for its diverse biological activities, including analgesic and anti-inflammatory effects.

Property Value
Molecular FormulaC19H26N2O2SC_{19}H_{26}N_{2}O_{2}S
Molecular Weight350.49 g/mol
IUPAC NameThis compound
CAS Number2034536-06-4

Antinociceptive Effects

Research indicates that compounds similar to this compound exhibit significant antinociceptive properties. A study highlighted that derivatives of tetrahydroquinoline demonstrate potent activity at the μ-opioid receptor (MOR), which is crucial for pain management. These compounds can potentially alleviate pain without the severe side effects commonly associated with traditional opioids .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds suggest that modifications to the tetrahydroquinoline structure can enhance potency and selectivity for specific biological targets. For instance:

  • Substituents on the benzene ring : Altering substituents on the aromatic ring can modulate receptor affinity and efficacy.
  • Alkyl chain length : Variations in the isobutyryl group influence the pharmacokinetic properties, such as absorption and distribution.

These findings underscore the importance of structural modifications in developing more effective analgesics with fewer side effects.

Case Studies and Research Findings

  • In Vivo Studies : In a study involving various tetrahydroquinoline derivatives, it was observed that certain modifications led to enhanced analgesic effects in murine models. The compounds were tested using the tail-flick test, a standard method for assessing nociception. Results indicated that some derivatives showed a significant reduction in pain response compared to controls .
  • Molecular Docking Studies : Computational studies have been performed to predict the binding interactions of this compound with opioid receptors. These studies provide insights into how structural features influence binding affinity and receptor activation.
  • Potential Applications in Cancer Therapy : Preliminary findings suggest that certain tetrahydroquinoline derivatives may also exhibit anti-cancer properties by inducing apoptosis in cancer cell lines such as A2780 (ovarian cancer). The mechanism involves modulation of apoptotic pathways, making these compounds candidates for further investigation in cancer therapeutics .

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